Metonitazene-d3 (citrate)

Description

Overview of the Nitazene (B13437292) Class of Synthetic Opioids in Academic Contexts

First synthesized in the 1950s during research into novel analgesics, the nitazene class of 2-benzylbenzimidazole opioids was never approved for medical use. nih.govoas.org Despite their initial development being shelved, these compounds have reappeared in the illicit drug market, prompting renewed interest within the academic and forensic communities. nih.govnih.gov

Structurally distinct from more commonly known opioids like morphine and fentanyl, nitazenes are characterized by their 2-benzylbenzimidazole core. nih.govmattersnetwork.org Research has demonstrated that various analogues within this class are highly potent agonists of the μ-opioid receptor, with some exhibiting potencies significantly exceeding that of fentanyl. nih.gov The high potency and the continuous emergence of new analogues present considerable challenges for detection and analysis. fda.govoup.com

The academic focus on nitazenes encompasses several key areas:

Synthesis and Characterization: Researchers are actively involved in the synthesis and chemical characterization of emerging nitazene analogues to understand their fundamental properties. caymanchem.com

Pharmacological and Toxicological Profiling: In vitro and in vivo studies are crucial for determining the potency, efficacy, and metabolic pathways of these compounds. nih.govnih.gov

Analytical Method Development: A significant area of research is the development of sensitive and specific analytical methods for the detection and quantification of nitazenes in various matrices. mdpi.comfda.govresearchgate.net This includes techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.net

The re-emergence of nitazenes has underscored the importance of ongoing surveillance and research to understand the pharmaco-toxicology of this complex class of synthetic opioids. nih.gov

Significance of Deuterated Internal Standards in Contemporary Analytical Chemistry Research

In modern analytical chemistry, particularly in the field of forensic toxicology, the use of stable isotope-labeled internal standards is a cornerstone of accurate and reliable quantification. lgcstandards.comnih.gov Deuterated internal standards, where one or more hydrogen atoms in a molecule are replaced with deuterium (B1214612), are particularly valuable in mass spectrometry-based methods like GC-MS and LC-MS/MS. oup.complos.org

The significance of deuterated internal standards stems from several key advantages:

Improved Accuracy and Precision: Deuterated analogues are chemically almost identical to their non-deuterated counterparts. nih.gov This means they behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss during these steps. lgcstandards.comnih.gov This co-elution and similar ionization efficiency lead to more accurate and precise quantification.

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. lgcstandards.com Because the deuterated internal standard is similarly affected by the matrix, it allows for reliable correction of these effects, leading to more robust analytical methods. lgcstandards.com

Enhanced Method Reliability: The use of deuterated standards helps to ensure the reliability and defensibility of analytical results, which is of paramount importance in forensic and clinical settings. aafs.org They are considered the gold standard for quantitative analysis in toxicology. nih.gov

The preference for deuterated internal standards lies in their ability to mimic the analyte of interest throughout the analytical process, providing a reliable reference for quantification. nih.gov

Role of Metonitazene-d3 (citrate) as a Research Chemical and Analytical Reference Standard

Metonitazene-d3 (citrate) is a deuterated form of metonitazene (B1467764), a potent synthetic opioid belonging to the nitazene class. caymanchem.comglpbio.com In the context of research and forensic analysis, Metonitazene-d3 (citrate) serves a critical and specific purpose as an analytical reference standard. caymanchem.comsapphirebioscience.combertin-bioreagent.com

Its primary role is to act as an internal standard for the quantification of metonitazene in biological and seized material samples using mass spectrometry techniques such as GC-MS or LC-MS. caymanchem.comglpbio.combertin-bioreagent.com By adding a known amount of Metonitazene-d3 (citrate) to a sample, analysts can accurately determine the concentration of metonitazene present, even at very low levels. mdpi.com

The key features of Metonitazene-d3 (citrate) as an analytical standard include:

High Purity: It is supplied with a high degree of deuteration (typically ≥99%), ensuring minimal interference from any unlabeled compound. caymanchem.comsapphirebioscience.com

Chemical Characterization: Its chemical formula and molecular weight are well-defined, allowing for precise preparation of standard solutions. caymanchem.comglpbio.com

Intended Use: This product is explicitly intended for research and forensic applications, highlighting its role as a tool for scientific investigation rather than for any other purpose. caymanchem.comsapphirebioscience.combertin-bioreagent.com

The availability of certified reference materials like Metonitazene-d3 (citrate) is essential for forensic laboratories and researchers to develop and validate analytical methods, ensuring the accurate identification and quantification of emerging synthetic opioids like metonitazene. oup.com

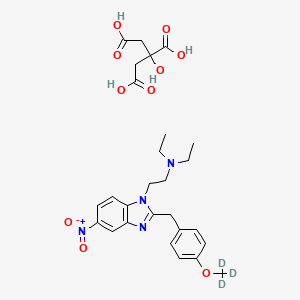

Structure

2D Structure

Properties

Molecular Formula |

C27H34N4O10 |

|---|---|

Molecular Weight |

577.6 g/mol |

IUPAC Name |

N,N-diethyl-2-[5-nitro-2-[[4-(trideuteriomethoxy)phenyl]methyl]benzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C21H26N4O3.C6H8O7/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-11,15H,4-5,12-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3D3; |

InChI Key |

HJRWCNRBAWVTKS-FJCVKDQNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Labeling Strategies for Metonitazene D3 Citrate

General Synthetic Routes to the 2-Benzylbenzimidazole Core Structure

The synthesis of the 2-benzylbenzimidazole core, the fundamental structure of metonitazene (B1467764), can be achieved through several established chemical routes. A common and versatile method involves the condensation reaction of an o-phenylenediamine (B120857) derivative with a phenylacetic acid derivative. japsonline.comhygeiajournal.com

One documented approach involves heating a mixture of o-phenylenediamine dihydrochloride (B599025) and phenylacetic acid in water under reflux conditions. japsonline.comhygeiajournal.com The reaction mixture is then made basic to precipitate the 2-benzylbenzimidazole product. japsonline.com Variations of this method may employ different solvents, catalysts, and reaction conditions to optimize the yield and purity of the final product. nbu.ac.inresearchgate.net For instance, solid acid catalysts like alumina-sulfuric acid have been used to facilitate the reaction under milder conditions. nih.gov

Another synthetic strategy involves the reaction of an o-phenylenediamine with an aromatic aldehyde. This method can also be performed under various conditions, including the use of catalysts to promote the cyclization and formation of the benzimidazole (B57391) ring. nbu.ac.insemanticscholar.org The modular nature of these synthetic routes allows for the independent variation of different parts of the molecule, enabling the synthesis of a wide range of analogs. www.gov.uk

A one-pot synthesis for 2-benzylbenzimidazoles has also been described, which can be adapted for the preparation of compounds like etonitazene, a related nitazene (B13437292) opioid. wikipedia.org This three-component synthesis utilizes a 2-halo-5-nitro-phenylamine, a substituted benzaldehyde, and sodium azide, often in the presence of a copper(I) catalyst. wikipedia.org

Deuteration Methodologies for Stable Isotope Labeling in Reference Material Synthesis

The introduction of deuterium (B1214612) into a molecule like metonitazene to create Metonitazene-d3 is a critical step in producing a reliable internal standard. There are two primary strategies for incorporating stable isotopes into organic compounds: using isotopically labeled starting materials or performing hydrogen-deuterium exchange (HIE) reactions at a late stage of the synthesis. x-chemrx.comsymeres.com

Late-stage HIE is often preferred as it can be more cost-effective and atom-economical, avoiding the need to synthesize the entire molecule from expensive labeled precursors. x-chemrx.com This direct isotopic exchange can be achieved using various methods, including catalysis with metals like palladium or Raney nickel in the presence of a deuterium source such as deuterium oxide (D2O). acs.orgx-chemrx.com The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the deuteration, ensuring that the deuterium atoms are incorporated at the desired positions in the molecule. acs.org

For Metonitazene-d3, the deuterium atoms are located on the methoxy (B1213986) group attached to the phenyl ring. caymanchem.com This specific labeling is likely achieved by using a deuterated starting material, such as methoxy-d3-labeled phenylacetic acid, in the condensation reaction with the appropriate o-phenylenediamine derivative.

Characterization of Metonitazene-d3 (citrate) for Purity and Isotopic Enrichment for Reference Material Generation

The characterization of Metonitazene-d3 (citrate) is essential to confirm its identity, purity, and the extent of isotopic enrichment, ensuring its suitability as a reference material. A combination of analytical techniques is employed for this purpose. rsc.orgwho.int

Purity Analysis: The chemical purity of the synthesized compound is typically assessed using chromatographic methods such as high-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) and gas chromatography-mass spectrometry (GC-MS). who.int These techniques separate the compound of interest from any impurities or byproducts from the synthesis.

Structural Confirmation and Isotopic Enrichment: Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are powerful tools for confirming the structure and determining the isotopic enrichment of deuterated compounds. rsc.orgresearchgate.net

NMR Spectroscopy: Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy can be used. sigmaaldrich.comnih.gov ¹H NMR can be limited for highly deuterated compounds due to weak residual proton signals. sigmaaldrich.com ²H NMR, on the other hand, directly observes the deuterium nuclei, providing clear information about the location and quantity of deuterium atoms in the molecule. sigmaaldrich.com Comparing the integrals of the signals in ¹H and ²H NMR spectra allows for the precise calculation of isotopic abundance. nih.gov

Mass Spectrometry (MS): HR-MS is used to determine the exact mass of the molecule, which will be higher for the deuterated version compared to the non-deuterated compound. rsc.org By analyzing the isotopic cluster of the molecular ion, the percentage of isotopic enrichment can be calculated. rsc.org This involves extracting and integrating the signals of the different isotopic ions (d0, d1, d2, d3, etc.). rsc.org For Metonitazene-d3 (citrate), the purity is often stated as ≥99% deuterated forms (d1-d3). caymanchem.com

The citrate (B86180) salt form of the compound is confirmed through analysis, and its solubility in various solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and phosphate-buffered saline (PBS) is also determined. who.int

Interactive Data Table: Analytical Characterization Techniques

| Technique | Purpose | Key Information Obtained |

| HPLC-DAD | Purity Assessment | Separation of the main compound from impurities, quantification of chemical purity. |

| GC-MS | Purity and Structural Confirmation | Separation and identification of volatile compounds, provides mass-to-charge ratio for structural clues. |

| ¹H NMR | Structural Elucidation | Information on the number and environment of proton atoms in the molecule. |

| ²H NMR | Deuterium Labeling Confirmation | Direct detection and quantification of deuterium atoms, confirming the position of labeling. sigmaaldrich.com |

| HR-MS | Isotopic Enrichment and Formula Confirmation | Precise mass measurement to confirm the elemental composition and calculate the percentage of deuterated forms. rsc.org |

Advanced Analytical Methodologies Utilizing Metonitazene D3 Citrate As an Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS is more common for analyzing polar, high-molecular-weight compounds like metonitazene (B1467764), GC-MS remains a staple in many forensic laboratories. researchgate.netwho.int Metonitazene-d3 (citrate) is intended for use as an internal standard in both GC- and LC-MS applications. glpbio.comcaymanchem.comsapphirebioscience.com For GC-MS analysis, analytes typically need to be thermally stable and volatile. The analysis of metonitazene by GC-MS has been documented, with one method reporting a retention time of 9.22 minutes on a ZB-35HT column. cfsre.org In such methods, Metonitazene-d3 would serve the same crucial function as in LC-MS: to act as an internal standard to improve quantitative accuracy by correcting for variations during sample handling and injection. nih.gov

Ancillary Spectroscopic Techniques for Structural Elucidation in Reference Material Characterization

Before a compound like Metonitazene-d3 (citrate) can be sold and used as a reference standard, its chemical structure and purity must be unequivocally confirmed. who.int This characterization is performed by the manufacturer using a suite of spectroscopic techniques. caymanchem.comsapphirebioscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. This confirms the correct placement of atoms and, crucially for Metonitazene-d3, verifies the location and incorporation of the deuterium (B1214612) atoms on the methoxy (B1213986) group.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. This provides confirmatory data for the presence of groups like nitro (NO₂) and ether (C-O-C) functionalities within the metonitazene structure. who.int

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass and elemental formula of the compound, confirming its identity and isotopic purity. who.int

This rigorous characterization ensures that the reference material is what it purports to be, which is fundamental to the validity of any analytical results obtained using it. who.int

Sample Preparation Strategies for Research-Oriented Biological and Seized Material Matrices

The goal of sample preparation is to extract the analyte of interest from its matrix (e.g., blood, urine, seized powder) and remove interfering substances prior to instrumental analysis. uio.no The addition of Metonitazene-d3 (citrate) at the very beginning of this process is essential to account for any analyte that may be lost during the extraction steps. nih.gov

Common extraction techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent (like acetonitrile) is added to a biological sample (e.g., blood) to precipitate proteins. nih.gov While fast, it may result in a less clean extract compared to other methods. A validated method for metonitazene used PPT for blood, urine, liver, and brain tissue with a sample volume of just 50 µL. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). researchgate.net The pH of the aqueous phase can be adjusted to optimize the extraction of acidic, basic, or neutral drugs. An LLE method was used for a comprehensive panel of 26 nitazenes. researchgate.net

Solid-Phase Extraction (SPE): Considered a more advanced and selective technique, SPE involves passing a liquid sample through a cartridge containing a solid adsorbent. cfsre.orgnih.gov Interfering compounds are washed away, and the analyte of interest is then eluted with a different solvent. This method provides a very clean extract, which is beneficial for reducing matrix effects and improving sensitivity. nih.govnih.gov SPE has been successfully applied to the extraction of novel synthetic opioids from whole blood. cfsre.orgnih.gov

The choice of extraction method depends on the complexity of the matrix, the required sensitivity, and the available resources. In all cases, the inclusion of Metonitazene-d3 (citrate) enhances the reliability of the final result. uio.no

Pharmacological Research and in Vitro/preclinical Mechanistic Investigations of Nitazene Analogs

Mu-Opioid Receptor (MOR) Binding Affinity Studies (e.g., Radioligand Binding Assays)

Radioligand binding assays are crucial in determining the affinity of a compound for a specific receptor. In the context of nitazene (B13437292) analogs, these studies have been employed to understand how strongly these compounds bind to the MOR.

Research has shown that many substituted nitazenes exhibit high affinity for the human MOR. nih.gov In one study, nine different substituted nitazenes demonstrated significantly higher affinities for the MOR than fentanyl, a well-known potent opioid. nih.gov Notably, thirteen of the tested nitazenes had subnanomolar affinities, indicating very strong binding to the receptor. nih.gov In contrast, only two compounds, metodesnitazene and flunitazene, showed significantly lower affinities than fentanyl. nih.gov

Further studies have provided specific binding affinity values (Ki) for various nitazenes. For instance, in vitro studies using rat cerebral cortex membranes and Chinese Hamster Ovary (CHO) cells expressing the MOR (CHO-MOR) have revealed the high affinity of compounds like isotonitazene and metonitazene (B1467764). nih.gov Isotonitazene displayed a higher affinity than the reference agonist DAMGO in both systems, while metonitazene showed higher affinity in CHO-MOR and a similar affinity in rat cerebral cortex. nih.gov Specifically, the Ki values for metonitazene were reported as 0.22 nM in rat cerebral cortex and 0.23 nM in CHO-MOR cells. unica.it

The binding affinity of nitazene analogs at other opioid receptors, such as the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR), has also been investigated. These studies have generally shown that nitazenes are highly selective for the MOR, with significantly lower affinities for KOR and DOR. nih.gov

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities (Ki) of Selected Nitazene Analogs and Comparators.

| Compound | Ki (nM) in Rat Cerebral Cortex | Ki (nM) in CHO-MOR | Source |

|---|---|---|---|

| Metonitazene | 0.22 | 0.23 | unica.it |

| Isotonitazene | 0.06 | 0.05 | nih.gov |

| Fentanyl | 0.94 | 1.15 | unica.it |

In Vitro Functional Receptor Assays (e.g., β-Arrestin 2 Recruitment, Inhibition of cAMP Accumulation)

Functional assays provide insights into the cellular response following receptor binding. For nitazene analogs, assays measuring β-arrestin 2 recruitment and the inhibition of cyclic AMP (cAMP) accumulation are commonly used to characterize their agonist activity at the MOR. nih.govresearchgate.net

Nitazene analogs have been shown to be highly efficacious and potent in both cAMP inhibition and β-arrestin 2 recruitment assays. nih.gov This indicates that they are strong activators of the MOR, leading to robust downstream signaling. The activation of the MOR by these compounds involves interaction with both G-proteins (leading to cAMP inhibition) and β-arrestin 2. usdoj.gov

Studies comparing different nitazenes have revealed a range of potencies. For example, in both β-arrestin 2 recruitment and mini-Gi recruitment assays, the potencies of many nitazenes were found to be higher than that of fentanyl. jst.go.jp One study found that metonitazene's activity at the MOR was between 113-121% that of fentanyl in these assays. who.int There was no significant evidence of biased agonism for metonitazene, meaning it did not show a preference for either the G-protein or β-arrestin pathway compared to hydromorphone. who.int

The potency of nitazenes in these functional assays is influenced by their chemical structure. For instance, N-pyrrolidino substitutions are generally more favorable for MOR activation than N-piperidine substitutions. nih.govresearchgate.net

Table 2: In Vitro Functional Activity of Metonitazene and Comparators.

| Assay | Compound | EC50 (nM) | Emax (% of DAMGO) | Source |

|---|---|---|---|---|

| cAMP Inhibition | Metonitazene | 10.0 | ~100% | nih.gov |

| cAMP Inhibition | Fentanyl | - | - | - |

| β-Arrestin 2 Recruitment | Metonitazene | 8.14 | - | jst.go.jp |

Structure-Activity Relationships (SAR) of Nitazene Analogs Relevant to Metonitazene

The pharmacological properties of nitazene analogs are heavily influenced by their chemical structure. digitellinc.com Structure-activity relationship (SAR) studies aim to understand how specific structural modifications affect the biological activity of these compounds.

Key structural features that influence the activity of nitazene analogs include:

The N,N-diethylaminoethyl group: Modifications to this group can significantly alter potency. For example, replacing it with a pyrrolidino ring, as seen in N-pyrrolidino metonitazene, can affect its pharmacological profile. who.int

The 5-nitro group: The presence of the 5-nitro group on the benzimidazole (B57391) ring is crucial for high potency. nih.govresearchgate.net Its removal consistently leads to a pronounced decrease in potency. nih.govresearchgate.net

The alkoxy chain: The length and nature of the alkoxy group at the 4'-position of the benzyl (B1604629) ring also play a role in determining the potency. researchgate.net

N-desethyl modifications: The removal of an ethyl group from the diethylaminoethyl side chain generally results in slightly lower potency compared to the parent nitazene, with some exceptions like N-desethyl isotonitazene which was found to be more potent than isotonitazene. nih.govresearchgate.net

These SAR insights are crucial for predicting the potential activity of newly emerging nitazene analogs and for understanding the molecular basis of their high potency. digitellinc.com

Comparative Pharmacological Profiling of Metonitazene with other Opioid Agonists in In Vitro and Animal Models

Comparative studies are essential for contextualizing the pharmacological profile of metonitazene relative to other well-characterized opioids.

In vitro, metonitazene has been shown to have a potency and efficacy at the MOR that is slightly greater than or comparable to fentanyl. unica.itwho.int For example, in functional assays, metonitazene's activity was reported to be 113-121% that of fentanyl. who.int In terms of binding affinity, metonitazene's affinity for the MOR is similar to that of the reference agonist DAMGO and higher than that of fentanyl in some systems. unica.it

In animal models, metonitazene has demonstrated potent analgesic effects. who.int Studies in rodents have indicated that metonitazene is significantly more potent than morphine, with potency estimates ranging from 30 to 200 times that of morphine depending on the route of administration and the specific animal model used. who.int In a tail-flick assay in mice, the analgesic potency of N-pyrrolidino metonitazene was found to be similar to that of fentanyl and greater than that of morphine. who.int

These comparative data highlight the high potency of metonitazene and its analogs, placing them among the most potent opioids currently known.

Table 3: Comparative Potency of Metonitazene and Other Opioids.

| Compound | In Vitro Potency (vs. Fentanyl) | In Vivo Analgesic Potency (vs. Morphine) | Source |

|---|---|---|---|

| Metonitazene | 113-121% | 30-200x | who.int |

| Isotonitazene | ~125x (vs. Fentanyl) | 500x | jst.go.jptandfonline.com |

In Vivo Pharmacodynamic Studies in Animal Models (e.g., antinociception, locomotor activity, body temperature changes)

In vivo studies in animal models provide a more integrated understanding of the pharmacological effects of a compound on a whole organism. For nitazene analogs, these studies have focused on typical opioid effects such as antinociception (pain relief), changes in locomotor activity, and alterations in body temperature.

Metonitazene has been shown to produce robust, dose-dependent antinociceptive effects in various animal models. who.intecddrepository.org For instance, in a rodent tail withdrawal test, metonitazene produced antinociception with an ED50 value of 0.20 mg/kg, indicating high potency. ecddrepository.org

In addition to antinociception, metonitazene and other nitazene analogs have been observed to affect locomotor activity. ugent.be In mice, metonitazene reduced behavioral activity. unica.it Furthermore, metonitazene has been shown to increase dopamine (B1211576) levels in the nucleus accumbens shell of rats, an effect associated with the rewarding properties of opioids. nih.govunica.it

Studies have also investigated the effects of nitazenes on body temperature. ugent.be Some nitazene analogs, such as isotonitazene, have been shown to induce hypothermia in rats. jst.go.jp These in vivo findings are consistent with the high in vitro potency of these compounds at the MOR and confirm their opioid-like pharmacological profile.

Metabolic Profiling and Biotransformation Pathways of Metonitazene Facilitated by Metonitazene D3

In Vitro Metabolic Studies (e.g., Human Liver Microsomes, Hepatocytes)

In vitro models are fundamental in predicting how a drug will be processed in the human body. For metonitazene (B1467764), studies utilizing human liver microsomes (HLM) and human hepatocytes have been instrumental in mapping its metabolic pathways. researchgate.netstjohns.edunih.govnih.gov

Incubations of metonitazene with pooled human hepatocytes have successfully identified numerous metabolites, demonstrating the effectiveness of this model in predicting human metabolism. researchgate.net Research has shown that metonitazene, along with other nitazene (B13437292) analogs, is rapidly metabolized in HLM and human liver S9 fractions. nih.govfrontiersin.org For instance, one study found that metonitazene and its structural relative, isotonitazene, exhibited nearly identical and rapid rates of metabolism in an HLM model, with half-lives of approximately 22.6 and 21.9 minutes, respectively. stjohns.edustjohns.edu These findings underscore the significant role of hepatic enzymes in the clearance of this compound.

The primary enzymes responsible for the metabolism of nitazenes, including metonitazene, have been identified as CYP2D6, CYP2B6, and CYP2C8. nih.govfrontiersin.org The rapid metabolism by these enzymes suggests that the window for detecting the parent compound in biological samples may be narrow, highlighting the importance of identifying its metabolic products for forensic and clinical purposes. nih.govfrontiersin.org

Identification and Characterization of Putative Metonitazene Metabolites (e.g., N- and O-dealkylation, hydroxylation)

The biotransformation of metonitazene involves several key chemical reactions, primarily phase I metabolic pathways. researchgate.netmdpi.com The most prominent of these are N-dealkylation, O-dealkylation, and hydroxylation. researchgate.netwho.intnih.gov

N-dealkylation involves the removal of ethyl groups from the diethylamine (B46881) side chain. This process leads to the formation of N-desethyl metonitazene and subsequently N,N-didesethyl metonitazene. who.int N-desethyl metonitazene has been identified as a major metabolite in both postmortem blood and urine samples. researchgate.netresearchgate.net

O-dealkylation results in the removal of the methyl group from the methoxybenzyl moiety, producing 4'-Hydroxy nitazene. stjohns.eduwho.int This metabolite is also considered a significant product of metonitazene metabolism.

Hydroxylation is another observed metabolic route. nih.govfrontiersin.org Additionally, some studies have noted the potential for nitro-reduction, leading to the formation of aminometonitazene, particularly in postmortem samples, which may be due to bacterial degradation. nih.gov

Recent research using human hepatocytes has further expanded the list of identified metabolites, including products of oxidative deamination and further O-glucuronidation of O-dealkylated metabolites. researchgate.netnih.gov The consistency between in vitro findings and analysis of postmortem samples validates the predictive power of these laboratory models. researchgate.net

Role of Deuterated Analogs in Elucidating Metabolic Fate and Enzyme Kinetics

The use of deuterated analogs, such as Metonitazene-d3, is a powerful technique in drug metabolism research. By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), at specific sites on a molecule, researchers can influence the rate of metabolic reactions. nih.govjuniperpublishers.com This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger chemical bond that is more difficult for enzymes to break. nih.gov

In the context of metonitazene, deuteration of the methoxy (B1213986) group (as in Metonitazene-d3) can slow down the O-dealkylation pathway. nih.gov This allows for a more detailed investigation of other metabolic routes that might otherwise be less prominent. By comparing the metabolic profile of the deuterated and non-deuterated compound, researchers can gain a clearer picture of the relative contributions of different metabolic pathways.

Furthermore, deuterated standards are invaluable for quantitative analysis. bertin-bioreagent.comcaymanchem.com When analyzing biological samples, which are complex matrices, an internal standard that behaves chemically and physically similarly to the analyte is essential for accurate quantification. Metonitazene-d3 serves this purpose, co-eluting with metonitazene during chromatographic separation but being distinguishable by its higher mass in the mass spectrometer. This ensures precise and reliable measurement of metonitazene concentrations in various biological specimens.

Species Differences in Metabolic Pathways (e.g., In Vitro Animal vs. Human Microsomal Models)

While animal models are crucial in preclinical drug development, it is important to recognize that significant differences in drug metabolism can exist between species. service.gov.uk Studies comparing the metabolism of metonitazene in human and animal models have highlighted such discrepancies.

For example, one study found that while metonitazene and isotonitazene had similar metabolic rates in human liver microsomes, their clearance rates in rats were different. stjohns.edustjohns.edu In this study, only two metabolites were detected in rat urine samples, whereas all four tested metabolites were found in human postmortem samples, indicating a more complex metabolic profile in humans. stjohns.edustjohns.edu Specifically, 4'-Hydroxy nitazene was identified as a shared metabolite in human casework for both isotonitazene and metonitazene but was not detected in any of the animal samples, clearly demonstrating species-specific differences in metabolite formation. stjohns.edu

These findings emphasize that while animal models provide valuable initial data, human-derived in vitro systems, such as human liver microsomes and hepatocytes, are more reliable for accurately predicting the metabolic fate of drugs like metonitazene in humans. researchgate.netunivr.it The differences observed underscore the need for caution when extrapolating data from animal studies to human scenarios. service.gov.uk

Applications in Forensic Toxicology Research and Laboratory Capabilities

Development of Analytical Methods for Detection and Quantification of Nitazenes in Biological Specimens for Research

The high potency of nitazenes means they are often present in biological samples at very low concentrations, necessitating the development of highly sensitive and specific analytical methods. mdpi.comnih.gov Researchers have focused on developing robust techniques, primarily utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to detect and quantify nitazenes in various biological specimens, including whole blood, urine, and dried blood spots (DBS). mdpi.comnih.govuio.nooup.com

The development of these methods involves several critical steps, including the optimization of sample preparation techniques to extract the analytes from the complex biological matrix. uio.no Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. researchgate.netresearchgate.net Chromatographic conditions are then optimized to achieve separation of the target analytes from other matrix components and from each other, which is particularly important for isomeric compounds. nih.gov

Metonitazene-d3 (citrate) plays a vital role in the validation of these analytical methods. researchgate.netoup.com It is used to establish key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.comresearchgate.netresearchgate.net For instance, a recently developed UHPLC-QqQ-MS/MS method for the determination of 26 nitazenes in biological samples utilized Metonitazene-d3 as the internal standard, achieving a remarkably low LOQ of 10 pg/mL for most compounds. researchgate.net

Table 1: Examples of Analytical Methods for Nitazene (B13437292) Detection

| Analytical Technique | Matrix | Internal Standard Used | Key Findings & Applications |

|---|---|---|---|

| LC-MS/MS | Whole Blood, Urine | Metonitazene-d3 | Quantitative analysis of metonitazene (B1467764) and its metabolites in postmortem cases. nih.govwho.int |

| UHPLC-QqQ-MS/MS | Biological Samples | Metonitazene-d3 | Determination of 26 nitazenes, including isomers, with high sensitivity. researchgate.net |

| LC-HRMS/MS | Dried Blood Spots (DBS) | Fentanyl-d5 | Assessment of the stability of four nitazenes in DBS samples. mdpi.com |

| GC-MS | Seized Drug Material | - | Identification of multiple nitazene analogs. researchgate.netescholarship.org |

Role of Metonitazene-d3 (citrate) in Ensuring Analytical Rigor and Quality Control in Forensic Laboratories

The use of deuterated internal standards like Metonitazene-d3 (citrate) is a cornerstone of quality control in forensic toxicology. gtfch.orgpubcompare.ai These standards are added to samples at the beginning of the analytical process and experience the same conditions as the target analyte during extraction, cleanup, and analysis. nih.gov By comparing the signal of the analyte to the known concentration of the internal standard, analysts can correct for variations in sample preparation and instrumental response, thereby ensuring the accuracy and precision of the quantitative results. gtfch.orgnih.gov

Guidelines from organizations such as the Society of Forensic Toxicologists (GTFCh) recommend the use of deuterated standards for all substances to be quantified whenever possible. gtfch.org This is because they have physicochemical characteristics that are very similar to the analytes, leading to better compensation for matrix effects and other sources of error. gtfch.org The use of Metonitazene-d3 (citrate) helps laboratories meet these stringent quality control requirements and produce legally defensible results. gtfch.orgukiaft.co.uk

Research into the Identification of Nitazenes in Seized Drug Materials

Forensic laboratories are increasingly encountering nitazenes in seized drug materials, often in the form of powders, tablets, or mixed with other substances. fda.govunodc.org The identification of these compounds is critical for law enforcement and public health agencies to track the spread of these dangerous substances. researchgate.netnih.gov

Various analytical techniques are employed for the analysis of seized materials, including GC-MS and LC-MS. escholarship.orgfda.gov While screening techniques can rapidly detect the presence of nitazenes, more sophisticated methods are often required to identify the specific analog due to the structural similarities among these compounds. fda.gov LC-MS/MS, with its ability to provide structural information through fragmentation patterns, is a powerful tool for this purpose. researchgate.net

Research in this area focuses on developing comprehensive analytical methods capable of identifying a wide range of nitazene analogs. researchgate.net This includes the characterization of new analogs as they emerge on the illicit market. The availability of reference standards, including deuterated standards like Metonitazene-d3 (citrate), is essential for this research, enabling the confirmation of the identity of unknown substances. who.int

Methodological Challenges in Nitazene Analysis in Complex Matrices and the Utility of Deuterated Standards

The analysis of nitazenes in complex biological and seized material matrices presents several methodological challenges. The high potency of these compounds results in low concentrations, requiring highly sensitive analytical instrumentation. mdpi.comnih.gov Furthermore, the presence of numerous other substances in the matrix can interfere with the analysis, a phenomenon known as the matrix effect. mdpi.comchromatographyonline.commusechem.com

Matrix effects can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. chromatographyonline.commyadlm.org Deuterated internal standards like Metonitazene-d3 (citrate) are crucial for mitigating these effects. clearsynth.comnih.gov Because the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences similar matrix effects. nih.govchromatographyonline.com By calculating the ratio of the analyte response to the internal standard response, the impact of the matrix effect can be effectively normalized, leading to more accurate and reliable results. nih.govmusechem.com

However, it is important to note that even deuterated standards may not always perfectly compensate for matrix effects, especially if there are slight differences in retention time between the analyte and the standard. chromatographyonline.comnih.gov Therefore, careful method development and validation are essential to ensure the reliability of the analytical results. clearsynth.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Metonitazene-d3 (citrate) |

| Metonitazene |

| Fentanyl-d5 |

| Isotonitazene |

| Protonitazene |

| Etonitazene |

| Flunitazene |

| Etodesnitazene |

| Metodesnitazene |

| Clonitazene |

| Butonitazene |

| N-pyrrolidino etonitazene |

| N-piperidinyl etonitazene |

| Etonitazepipne |

| Brorphine |

| 4-hydroxy nitazene |

| N-desethylprotonitazene |

| Morphine-d3 |

| Codeine-d3 |

| Methaqualone |

| 2-methylhippuric acid |

| 4-methylhippuric acid |

| 2MHA-[2H7] |

| 2MHA-[13C6] |

| Fentanyl |

| Cocaine |

| Xylazine |

| 2F-2oxo-PCE |

| Mephedrone |

Future Research Directions and Methodological Advancements

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Nitazene (B13437292) Analysis

The low concentrations at which nitazenes are often found in biological samples necessitate the development of highly sensitive and specific analytical methods. mdpi.comresearchgate.net Traditional techniques like immunoassay and gas chromatography-mass spectrometry (GC-MS) often lack the required sensitivity for detecting novel synthetic opioids (NSOs) at sub-microgram-per-liter concentrations. nih.gov

Current research efforts are concentrated on advancing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) methods. nih.govresearchgate.net These techniques offer superior sensitivity and specificity, allowing for the detection of minute quantities of nitazenes and their metabolites. researchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS, for instance, enhances quantitative analysis through the monitoring of specific precursor-to-product ion transitions. oup.com

Metonitazene-d3 (citrate) plays a pivotal role as an internal standard in these advanced analytical methods. caymanchem.com By introducing a known quantity of the deuterated standard into a sample, analysts can accurately quantify the concentration of the non-deuterated target analyte, compensating for any variations during the analytical process. mdpi.com This is crucial for achieving the high precision and recovery needed in toxicological investigations. researchgate.net

Table 1: Comparison of Analytical Techniques for Nitazene Analysis

| Technique | Advantages | Disadvantages | Role of Metonitazene-d3 (citrate) |

| Immunoassay | Rapid screening | Lower sensitivity and specificity, potential for cross-reactivity | Not directly applicable |

| GC-MS | Good for volatile compounds | Often lacks sensitivity for potent NSOs, potential for thermal degradation | Can be used as an internal standard, but less common for nitazenes |

| LC-MS/MS | High sensitivity and specificity, suitable for a wide range of compounds | Higher cost and complexity | Essential as an internal standard for accurate quantification |

| HRMS | Excellent for identifying unknown compounds and isomers, high mass accuracy | Highest cost and complexity | Crucial for validating new methods and identifying novel analogs |

Advanced Pharmacological Characterization of Emerging Nitazene Analogs to Expand SAR Knowledge

Understanding the structure-activity relationships (SARs) of nitazene analogs is critical for predicting the potency and potential toxicity of newly emerging compounds. ugent.benih.gov Pharmacological research focuses on characterizing the interaction of these synthetic opioids with opioid receptors, particularly the mu-opioid receptor (MOR), which mediates their analgesic and euphoric effects, as well as their dangerous respiratory depressant effects. cfsre.orgtandfonline.com

In vitro studies using techniques like radioligand binding assays and cell-based functional assays are employed to determine the binding affinity and efficacy of new nitazene analogs at opioid receptors. ugent.benih.gov These studies have revealed that many nitazenes exhibit potencies significantly higher than fentanyl. nih.gov For example, research has demonstrated that some nitazene analogs are potent MOR agonists with high affinity. tandfonline.comnih.gov

Metonitazene-d3 (citrate), by serving as a stable, labeled internal standard, is invaluable in pharmacokinetic studies that accompany pharmacological characterization. caymanchem.com These studies investigate the absorption, distribution, metabolism, and excretion of nitazene analogs, providing a more complete picture of their in vivo behavior. The use of deuterated standards helps in accurately tracking the parent compound and its metabolites in biological systems.

Comprehensive Metabolic Mapping Studies Using Advanced Isotopic Tracing Techniques

Identifying the metabolic pathways of nitazenes is crucial for forensic investigations, as metabolites can serve as biomarkers of exposure even after the parent drug has been eliminated from the body. researchgate.net Advanced isotopic tracing techniques, which utilize stable isotope-labeled compounds like Metonitazene-d3 (citrate), are powerful tools for elucidating these metabolic pathways. nih.gov

In these studies, the labeled compound is introduced into an in vitro or in vivo system, such as human liver microsomes or animal models. researchgate.net Analytical techniques like LC-HRMS are then used to track the labeled atoms as they are incorporated into various metabolites. nih.gov This allows for the unambiguous identification of metabolic products and provides insights into the biotransformation processes the drug undergoes. researchgate.net Recent studies have begun to characterize the phase I and phase II metabolites of various nitazene analogs, identifying processes such as N-dealkylation and hydroxylation. researchgate.net

The development of automated methodologies for interpreting isotope tracing data is an emerging area that promises to enhance the efficiency and accuracy of metabolic flux analysis. biorxiv.org These computational tools can help to quantify metabolic activity and provide a more dynamic understanding of drug metabolism. biorxiv.org

Standardization of Reference Materials and Analytical Protocols for Global Research Initiatives

The global nature of the NSO market necessitates the standardization of analytical methods and reference materials to ensure data comparability across different laboratories and jurisdictions. nist.govjaterror.eu The availability of well-characterized certified reference materials (CRMs), such as Metonitazene-d3 (citrate), is fundamental to achieving this standardization. caymanchem.comwho.int

Organizations and government bodies are working towards establishing standardized protocols for the analysis of synthetic opioids. dea.govdea.gov These efforts include the development of documentary standards and the creation of centralized databases for analytical data. nist.gov The goal is to reduce inter-laboratory variability and ensure that analytical results are reliable and legally defensible.

The use of CRMs like Metonitazene-d3 (citrate) is essential for quality control and quality assurance in forensic and research laboratories. who.int These standards allow for the calibration of instruments, the validation of analytical methods, and the performance of proficiency testing, all of which are critical components of a robust quality management system. The standardization of methods and reference materials will also facilitate a more coordinated international response to the challenges posed by emerging nitazene analogs. nist.gov

Q & A

Basic Research Questions

Q. How should Metonitazene-d3 (citrate) be synthesized and characterized for use as an internal standard in quantitative mass spectrometry?

- Methodological Answer : Deuterated analogs like Metonitazene-d3 are synthesized via hydrogen-deuterium exchange under controlled conditions (e.g., using deuterated solvents or catalysts). Post-synthesis, purification via reversed-phase HPLC ensures removal of non-deuterated impurities. Characterization requires high-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., [M+H]+ ion with a +3 Da shift) and NMR to verify deuterium incorporation at specific positions. Citrate counterion stability should be assessed using pH-dependent solubility tests and FTIR to confirm salt formation .

Q. What are the best practices for storing and handling Metonitazene-d3 (citrate) to ensure stability in pharmacological studies?

- Methodological Answer : Store lyophilized Metonitazene-d3 (citrate) in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. For reconstitution, use citrate-compatible buffers (pH 4–6) to prevent salt dissociation. Regular stability testing via LC-MS over 6–12 months is recommended to detect degradation products. Handling should follow OSHA HCS guidelines for non-classified compounds, including minimal personal protective equipment (lab coat, gloves) and fume hood use during weighing .

Q. Which analytical techniques are most effective for quantifying Metonitazene-d3 (citrate) in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is optimal. Use a C18 column and mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to separate citrate-bound and free forms. Calibration curves should span 1–1000 ng/mL, with validation for matrix effects (e.g., plasma protein binding) and recovery rates ≥80%. Include quality controls spiked with non-deuterated analogs to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize LC-MS parameters to distinguish Metonitazene-d3 (citrate) from its non-deuterated analog in complex biological matrices?

- Methodological Answer : Adjust collision energy to maximize unique fragmentation patterns (e.g., m/z shifts in product ions). Use high-resolution Orbitrap or Q-TOF systems to resolve isotopic clusters. For citrate interference, employ hydrophilic interaction liquid chromatography (HILIC) to separate citrate-bound species. Validate with spike-recovery experiments in target matrices (e.g., liver homogenates) and cross-check against synthetic deuterated impurities .

Q. What strategies resolve discrepancies between in vitro binding affinity (e.g., μ-opioid receptor assays) and in vivo efficacy data for Metonitazene-d3 (citrate)?

- Methodological Answer : Discrepancies may arise from citrate-mediated chelation of metal ions in assay buffers, altering receptor conformation. Re-test binding affinity using metal-free buffers and compare with citrate-free analogs. For in vivo studies, assess pharmacokinetic parameters (e.g., brain-blood partitioning via microdialysis) and metabolite profiling (e.g., CYP450-mediated deuteration loss). Cross-reference metadata on assay conditions and animal models to identify confounding variables .

Q. How should researchers design experiments to evaluate the isotopic purity of Metonitazene-d3 (citrate) and its impact on pharmacokinetic modeling?

- Methodological Answer : Use isotopic dilution assays with non-deuterated spikes to quantify deuteration efficiency (target ≥98%). For pharmacokinetics, administer deuterated and non-deuterated forms concurrently to rodents and measure AUC ratios via LC-MS. Model deuterium loss using compartmental analysis, incorporating rate constants for metabolic exchange. Report raw data with metadata on synthesis batches and storage conditions to enable reproducibility .

Data Management and Reproducibility

Q. What metadata standards are critical when publishing datasets involving Metonitazene-d3 (citrate)?

- Methodological Answer : Follow FORCE11 Data Citation Principles, including:

- Mandatory fields : Synthesis protocol (catalyst, solvent, reaction time), analytical conditions (column type, mobile phase pH), and storage parameters (temperature, container type).

- Recommended fields : Isotopic purity validation data, batch-specific HRMS/NMR spectra, and citrate dissociation constants.

Use repositories like Dataverse or Dryad, ensuring datasets include a README file with ontology terms (e.g., ChEBI for chemical identifiers) .

Q. How can researchers address contradictions in reported receptor binding affinities for Metonitazene-d3 (citrate) across studies?

- Methodological Answer : Perform meta-analysis using raw data from public repositories (e.g., PubChem BioAssay). Normalize data to common reference standards (e.g., DAMGO for μ-opioid receptors) and apply multivariate regression to control for variables like citrate concentration or assay temperature. Publish negative results and methodology critiques in line with FAIR data principles .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.